molecular formula C19H21NO5 B2513421 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE CAS No. 1794983-71-3

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE

Cat. No.: B2513421
CAS No.: 1794983-71-3
M. Wt: 343.379
InChI Key: NIDSXXSSLJDZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methylphenylmethylamine with methyl 2,3-dimethoxybenzoate under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. It may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,3-DIMETHOXYBENZOATE stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-7-4-5-8-14(13)11-20-17(21)12-25-19(22)15-9-6-10-16(23-2)18(15)24-3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDSXXSSLJDZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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